3,4-O-Isopropyliden-Clindamycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

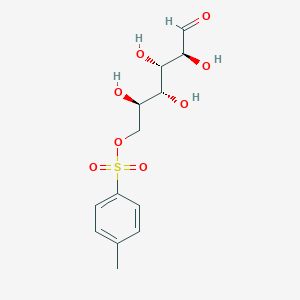

3,4-O-Isopropylidene Clindamycin is a semisynthetic derivative of the antibiotic clindamycin, which is used to treat a variety of bacterial infections. It is a potent inhibitor of bacterial protein synthesis, and its mechanism of action is similar to that of other macrolide antibiotics. The molecule is composed of a lactone ring and a side chain containing an isopropyl group. It is a widely used antibiotic in the clinical setting, and has been used in both oral and intravenous formulations.

Wissenschaftliche Forschungsanwendungen

Forschung zu Infektionskrankheiten

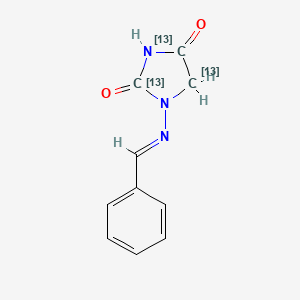

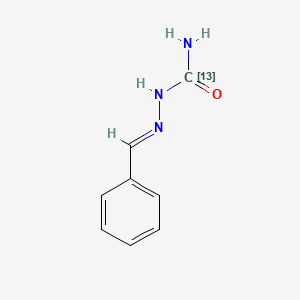

3,4-O-Isopropyliden-Clindamycin wird in der Forschung zu Infektionskrankheiten verwendet {svg_1}. Es gehört zur Gruppe der Lincosamide, die zur Behandlung bakterieller Infektionen eingesetzt werden {svg_2}.

Dermatologische Anwendungen

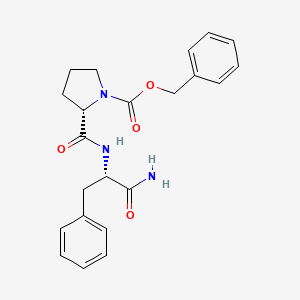

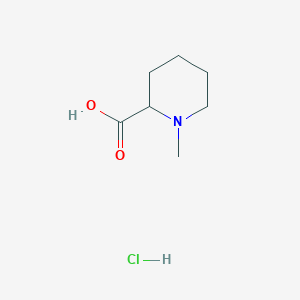

Clindamycin, die Stammverbindung von this compound, wird in der Dermatologie häufig eingesetzt {svg_3}. Es wird üblicherweise für Acne vulgaris verschrieben, wobei aktuelle Praxisstandards die Verwendung von festen topischen Kombinationen mit Clindamycin beinhalten, die das Wachstum von Cutibacterium acnes verhindern und Entzündungen reduzieren, die mit der Bildung von Akneläsionen verbunden sind {svg_4}. Bestimmte klinische Erscheinungsformen von Follikulitis, Rosazea, Staphylokokkeninfektionen und Hidradenitis suppurativa sprechen ebenfalls auf Clindamycin an {svg_5}.

Entzündungshemmende Eigenschaften

Clindamycin hat entzündungshemmende Eigenschaften und kann Entzündungen bei Akne lindern {svg_6}. Diese Eigenschaft wird wahrscheinlich von seinem Derivat, this compound, geteilt.

Hemmung der Proteinsynthese

Clindamycin hemmt die Proteinsynthese auf der Ebene des bakteriellen Ribosoms {svg_7}. Dieser Mechanismus ist für seine antibakterielle Aktivität entscheidend.

Metabolismusstudien

Clindamycin wird durch die CYP3A4/5-Enzyme zu bioaktiven N-Demethyl- und Sulfoxid-Metaboliten metabolisiert {svg_8}. Die Kenntnis der möglichen Relevanz der Metaboliten des Medikaments und der Disposition in besonderen Populationen ist von Interesse {svg_9}.

Forschung zu Antibiotikaresistenz

Die Untersuchung von Clindamycin und seinen Derivaten wie this compound kann Einblicke in Mechanismen der Antibiotikaresistenz liefern {svg_10}. Dies ist entscheidend für die Entwicklung neuer Antibiotika und Behandlungsstrategien.

Wirkmechanismus

Target of Action

The primary target of 3,4-O-Isopropylidene Clindamycin, also known as (2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide, is the 50S subunit of the bacterial ribosome . This target plays a crucial role in bacterial protein synthesis .

Mode of Action

3,4-O-Isopropylidene Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to the three-dimensional structure of the compound .

Biochemical Pathways

The affected biochemical pathway is the protein synthesis pathway in bacteria. By binding to the 50S subunit of the bacterial ribosome, 3,4-O-Isopropylidene Clindamycin prevents the formation of peptide bonds, thereby inhibiting protein synthesis . This disruption of protein synthesis leads to the inhibition of bacterial growth .

Result of Action

The result of the action of 3,4-O-Isopropylidene Clindamycin is the inhibition of bacterial growth . By preventing protein synthesis, the compound disrupts essential biological processes in bacteria, leading to their inability to grow and reproduce .

Action Environment

The action of 3,4-O-Isopropylidene Clindamycin can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and efficacy . The dissolving process of the compound is spontaneous, endothermic, and enthalpy-driven . It’s also affected by intermolecular interaction, molecular shape, and size of both solvents and the solute .

Biochemische Analyse

Biochemical Properties

3,4-O-Isopropylidene Clindamycin plays a crucial role in biochemical reactions, particularly in inhibiting bacterial protein synthesis. It interacts with the 50S subunit of bacterial ribosomes, preventing peptide bond formation and thus inhibiting protein synthesis . This interaction is essential for its antibacterial activity. The compound also interacts with various enzymes and proteins involved in bacterial metabolism, further enhancing its inhibitory effects.

Cellular Effects

3,4-O-Isopropylidene Clindamycin affects various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their growth and proliferation by disrupting protein synthesis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, leading to the death of bacterial cells. In mammalian cells, the compound can influence immune responses by modulating the activity of immune cells.

Molecular Mechanism

The molecular mechanism of 3,4-O-Isopropylidene Clindamycin involves binding to the 23S RNA of the 50S ribosomal subunit in bacteria . This binding impedes the assembly of the ribosome and the translation process, effectively inhibiting protein synthesis. The compound’s three-dimensional structure is crucial for its binding affinity and inhibitory activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-O-Isopropylidene Clindamycin change over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods . Long-term studies have shown that its antibacterial activity can diminish over time, necessitating proper storage and handling to maintain its efficacy.

Dosage Effects in Animal Models

The effects of 3,4-O-Isopropylidene Clindamycin vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial infections without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including gastrointestinal disturbances and liver toxicity. These threshold effects highlight the importance of dosage optimization in clinical applications.

Metabolic Pathways

3,4-O-Isopropylidene Clindamycin is involved in various metabolic pathways, primarily related to its antibacterial activity. It interacts with enzymes involved in bacterial protein synthesis and metabolism, disrupting these pathways and leading to bacterial cell death . The compound’s metabolism in mammalian cells involves hepatic enzymes, which can modify its structure and activity.

Transport and Distribution

Within cells and tissues, 3,4-O-Isopropylidene Clindamycin is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues are influenced by these interactions, affecting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 3,4-O-Isopropylidene Clindamycin is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with ribosomes to inhibit protein synthesis . Post-translational modifications and targeting signals can influence its localization to specific compartments or organelles, further modulating its activity.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 3,4-O-Isopropylidene Clindamycin involves the protection of the 3,4-dihydroxy group of Clindamycin followed by the formation of the isopropylidene group. The protected compound is then deprotected to obtain the final product.", "Starting Materials": ["Clindamycin", "Acetone", "Sodium borohydride", "Hydrochloric acid", "Methanol"], "Reaction": ["Step 1: Dissolve Clindamycin in acetone", "Step 2: Add sodium borohydride to the solution and stir at room temperature for 2 hours", "Step 3: Add hydrochloric acid to the solution to quench the reaction", "Step 4: Filter the solution to remove the precipitated sodium chloride", "Step 5: Concentrate the filtrate under reduced pressure to obtain the protected compound", "Step 6: Dissolve the protected compound in methanol", "Step 7: Add hydrochloric acid to the solution and stir at room temperature for 1 hour", "Step 8: Concentrate the solution under reduced pressure to obtain 3,4-O-Isopropylidene Clindamycin"] } | |

| 147650-54-2 | |

Molekularformel |

C21H37ClN2O5S |

Molekulargewicht |

465.0 g/mol |

IUPAC-Name |

(2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C21H37ClN2O5S/c1-7-8-12-9-13(24(5)10-12)19(26)23-14(11(2)22)16-18-17(28-21(3,4)29-18)15(25)20(27-16)30-6/h11-18,20,25H,7-10H2,1-6H3,(H,23,26)/t11-,12+,13-,14+,15+,16+,17+,18-,20+/m0/s1 |

InChI-Schlüssel |

HCPHMGDEJJICGS-NQRGRALISA-N |

Isomerische SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@H]3[C@@H]([C@H]([C@H](O2)SC)O)OC(O3)(C)C)[C@H](C)Cl |

SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)(C)C)C(C)Cl |

Kanonische SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)(C)C)C(C)Cl |

Synonyme |

(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-3,4-O-(1-methylethylidene)-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.